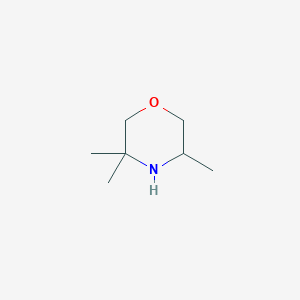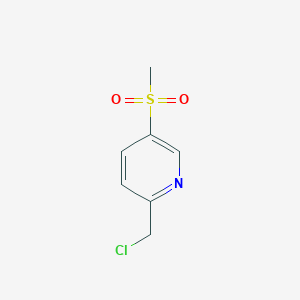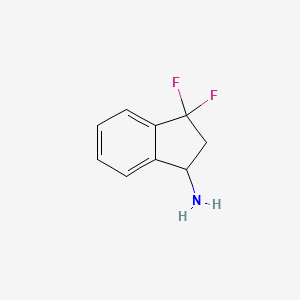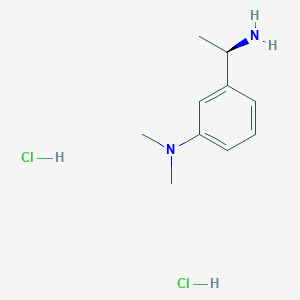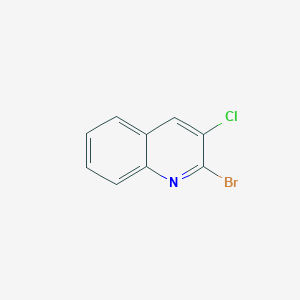
2-Bromo-3-chloroquinoline
描述
2-Bromo-3-chloroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both bromine and chlorine atoms in the quinoline ring makes this compound a valuable intermediate for the synthesis of more complex molecules.
作用机制
Target of Action
2-Bromo-3-chloroquinoline is a derivative of quinoline, a heterocyclic compound that has been widely used in medicinal chemistry . The primary targets of quinoline derivatives like chloroquine are the heme polymerase in malarial trophozoites . Chloroquine also inhibits the terminal glycosylation of ACE2, the receptor that SARS-CoV and SARS-CoV-2 target for cell entry .
Mode of Action
The compound inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, which kills the parasite . In the case of SARS-CoV and SARS-CoV-2, the compound inhibits the terminal glycosylation of ACE2, which may reduce the efficiency of interaction with the SARS-CoV-2 spike protein, further inhibiting viral entry .
Biochemical Pathways
Quinoline derivatives are known to interfere with the heme detoxification pathway in malarial parasites . They may also affect the viral entry pathway in SARS-CoV and SARS-CoV-2 by modifying the glycosylation state of ACE2 .
Pharmacokinetics
Quinoline derivatives like chloroquine are known to have good bioavailability and are distributed widely in the body tissues . More research is needed to determine the ADME properties of this compound.
Result of Action
The inhibition of heme polymerase by this compound leads to the accumulation of toxic heme, resulting in the death of malarial parasites . The modification of ACE2 glycosylation can inhibit the entry of SARS-CoV and SARS-CoV-2 into host cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 3-chloroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2-Bromo-3-chloroquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The compound can be reduced to form 2-amino-3-chloroquinoline or other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substituted quinolines with various functional groups.
- Coupled products with extended aromatic systems.
- Reduced derivatives like 2-amino-3-chloroquinoline.
科学研究应用
2-Bromo-3-chloroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in the development of probes and inhibitors for studying biological pathways and enzyme functions.
Material Science: It is employed in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
Agrochemicals: The compound is used in the development of pesticides and herbicides with improved efficacy and selectivity.
相似化合物的比较
2-Chloroquinoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromoquinoline: Lacks the chlorine atom, which can affect its biological activity and reactivity.
2,3-Dichloroquinoline: Contains two chlorine atoms, which can alter its chemical properties and applications.
Uniqueness: 2-Bromo-3-chloroquinoline is unique due to the presence of both bromine and chlorine atoms, which provide a balance of reactivity and stability. This dual halogenation allows for versatile chemical modifications and enhances its potential in various applications compared to its mono-halogenated counterparts.
属性
IUPAC Name |
2-bromo-3-chloroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKPVFAIKMBIGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743844 | |
| Record name | 2-Bromo-3-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120258-63-1 | |
| Record name | 2-Bromo-3-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3186021.png)
![5-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B3186027.png)
![[4-(3-phenylphenyl)phenyl]boronic acid](/img/structure/B3186044.png)
